molecular formula C22H22N2O5 B051046 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid CAS No. 209163-25-7

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

Katalognummer: B051046
CAS-Nummer: 209163-25-7
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: WGBORFZFCVWACO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a 2-oxopiperidine ring with a Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino group at the 3-position and an acetic acid moiety linked to the nitrogen at the 1-position. This structure is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group cleavable under mild basic conditions .

Eigenschaften

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBORFZFCVWACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405732
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209163-25-7
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.

    Piperidinyl Acetylation: The piperidine ring is acetylated to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of synthetic peptides for various industrial applications.

Wirkmechanismus

The mechanism of action for this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • CAS Number : 209163-25-7 (primary identifier) .
  • Molecular Weight : ~385.4 g/mol (calculated).
  • Purity : Typically ≥97% for research-grade material .

Comparison with Structural Analogs

Piperazine-Based Analog: 2-(4-(Fmoc)-2-oxopiperazin-1-yl)acetic Acid

CAS : 1033622-38-6 .
Structural Differences :

  • Replaces the piperidine ring with a piperazine scaffold (two nitrogen atoms).
  • Fmoc group attached to the 4-position nitrogen; 2-oxo group retained.

Functional Impact :

  • Enhanced solubility due to the additional nitrogen.
  • Piperazine’s planar geometry allows for diverse hydrogen-bonding interactions in peptide design .
Parameter Target Compound Piperazine Analog
Ring Type Piperidine Piperazine
Nitrogen Positions 1 1 and 4
Molecular Weight ~385.4 ~401.4

Linear Fmoc-Protected Derivatives

Example: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic Acid CAS: 1119449-40-9 . Structural Differences:

  • Lacks the cyclic piperidine/piperazine scaffold.
  • Propargyl group enables click chemistry applications (e.g., bioconjugation).

Piperidine Isomers and Stereochemical Variants

Example : 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic Acid
CAS : 885951-96-2 .
Structural Differences :

  • Fmoc group attached to the piperidine nitrogen (1-position), with acetic acid at the 3-position.

Functional Impact :

  • Altered spatial arrangement affects peptide chain flexibility.
  • Reduced steric hindrance compared to the target compound’s 2-oxo group .
Parameter Target Compound Isomer
Fmoc Position C3-amino N1
Conformational Rigidity High Moderate

Biologische Aktivität

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid (CAS No. 209163-25-7) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a piperidine ring, which is known for its role in various pharmacological activities, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

  • Molecular Formula : C22H22N2O5
  • Molecular Weight : 394.42 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor for various enzymes and its effects on cellular pathways.

Enzyme Inhibition

  • Peptide Deformylase Inhibition : Similar compounds have been investigated for their ability to inhibit Escherichia coli peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation. The structure of the compound suggests potential interactions with the enzyme's active site, leading to inhibition and subsequent antibacterial activity.
  • Antioxidant Activity : Some derivatives of piperidine compounds exhibit significant antioxidant properties, which may be relevant for protecting cells from oxidative stress and inflammation.

Case Studies

  • Antibacterial Activity : A study demonstrated that related compounds with similar structural motifs showed promising antibacterial effects against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial protein synthesis.
  • Cytotoxicity : Research involving cancer cell lines indicated that certain derivatives of this compound exhibited cytotoxic effects, suggesting potential applications in cancer therapy. The exact pathways involved are still under investigation but may involve apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural components:

  • Piperidine Ring : Modifications to the piperidine moiety can enhance or reduce activity against specific targets.
  • Fmoc Group : This group not only serves as a protective group during synthesis but may also influence solubility and cellular uptake.

Data Summary Table

PropertyValue
CAS Number209163-25-7
Molecular Weight394.42 g/mol
Molecular FormulaC22H22N2O5
Antibacterial ActivityYes (against Gram-positive)
CytotoxicityYes (in cancer cell lines)
Enzyme InhibitionPotential PDF inhibitor

Q & A

Q. Table 1: GHS Hazard Classifications

Hazard TypeGHS CodeReference
Acute Toxicity (Oral)H302
Skin IrritationH315
Eye IrritationH319
Respiratory IrritationH335

Basic Question: What synthetic methodologies are reported for this compound?

Answer:
Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies and resin-based solid-phase peptide synthesis (SPPS):

  • Key Steps:
    • Protection: Introduce Fmoc groups to stabilize reactive amines during coupling .
    • Coupling Reaction: Use NovaSyn TGR resin and reagents like 3,3-dichloro-1,2-diphenylcyclopropane in dichloromethane at -10–20°C .
    • Deprotection: Remove Fmoc groups with 20% piperidine in DMF .
  • Purification: Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) .

Q. Table 2: Critical Reaction Parameters

ParameterConditionReference
SolventDichloromethane
Temperature Range-10°C to 20°C
Deprotection Reagent20% Piperidine in DMF

Advanced Question: How can researchers address incomplete toxicity and ecotoxicity data during experimental design?

Answer:
Given the lack of comprehensive toxicity data (e.g., chronic exposure effects, ecotoxicity) :

  • Precautionary Measures: Apply the ALARA (As Low As Reasonably Achievable) principle. Use containment systems like gloveboxes.
  • Alternative Testing: Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC50 for aquatic toxicity).
  • Literature Cross-Reference: Compare data with structurally similar Fmoc-protected compounds to infer potential hazards .

Advanced Question: What analytical methods ensure structural integrity and purity post-synthesis?

Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve impurities .
    • Mass Spectrometry (MS): MALDI-TOF or ESI-MS to confirm molecular weight (±0.1 Da accuracy) .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify piperidin-2-one and acetic acid moieties. Key peaks: δ 4.2–4.5 ppm (Fmoc CH2), δ 170–175 ppm (carbonyl carbons) .

Advanced Question: How should stability studies be designed for this compound under varying conditions?

Answer:

  • Stress Testing:
    • pH Stability: Expose to buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours. Avoid strong acids/bases due to hydrolysis risks .
    • Thermal Stability: Conduct accelerated studies at 40°C/75% RH for 4 weeks. Track decomposition by TGA/DSC .
  • Storage Recommendations: Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent oxidation .

Advanced Question: How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

Answer:

  • Experimental Validation:
    • Solubility: Use the shake-flask method in solvents (e.g., DMSO, ethanol) at 25°C. Centrifuge and quantify supernatant via UV-Vis .
    • Melting Point: Perform differential scanning calorimetry (DSC) at 10°C/min heating rate .
  • Computational Modeling: Predict logP and solubility via COSMO-RS or QSPR models if empirical data is unavailable .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.